6-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
6-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a pyrrolidine ring, a benzothiazole moiety, and a methoxypyrazine group.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity, suggesting that they may target proteins involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
tuberculosis, suggesting that they may interfere with essential biochemical processes of the bacteria .
Biochemical Pathways
Result of Action
tuberculosis, suggesting that they may have bactericidal or bacteriostatic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of benzothiazole derivatives .
Preparation Methods
The synthesis of 6-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the methoxypyrazine group: This step involves the reaction of the pyrrolidine intermediate with a methoxypyrazine derivative.
Coupling with benzothiazole: The final step involves the coupling of the intermediate with a benzothiazole derivative under suitable conditions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
6-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its unique structural features and potential biological activity.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
6-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole can be compared with other similar compounds, such as:
3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: This compound shares a similar pyrrolidine and methoxypyrazine structure but differs in the benzothiazole moiety.
6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline: This compound features a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-15-7-18-8-16(20-15)24-12-4-5-21(9-12)17(22)11-2-3-13-14(6-11)25-10-19-13/h2-3,6-8,10,12H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOKJKWTGRZXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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